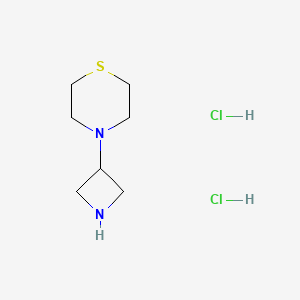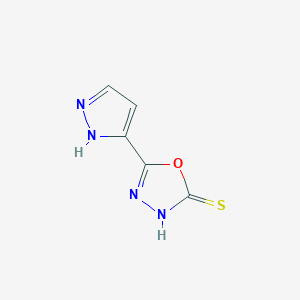
Euchrenone b1
Vue d'ensemble
Description
Euchrenone B1 is a prenylated isoflavone isolated from the roots of Euchresta japonica. It is a yellow powder with the molecular formula C30H34O5 and a molecular weight of 474.6 g/mol .
Mécanisme D'action
Target of Action
Euchrenone b1 is a type of prenylated flavonoid . The primary target of this compound is the nuclear transcription factor PPARγ . PPARγ can modulate cell growth via proliferation and apoptosis-related mechanisms, making it a promising target in cancer therapy .
Mode of Action
This compound interacts with its target, PPARγ, as a partial agonist . This interaction leads to changes in the cell’s biochemical processes, potentially affecting cell growth and apoptosis .
Biochemical Pathways
It is known that prenylated flavonoids like this compound have the potential to interact with diverse cellular targets . Core targets were found to be enriched in the PI3K-Akt signaling pathway , indicating that this compound may be involved in cancer processes .
Pharmacokinetics
It is known that prenylated flavonoids, like this compound, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . These properties suggest that this compound may have good bioavailability.
Result of Action
Prenylated flavonoids like this compound show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
Analyse Biochimique
Cellular Effects
Prenylated flavonoids, a group to which Euchrenone b1 belongs, are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities
Molecular Mechanism
It is known that prenylated flavonoids, due to their lipid solubility and affinity for the cell membrane, have the potential to interact with diverse cellular targets
Metabolic Pathways
This compound, being a plant metabolite, is involved in the metabolic reactions of the plant kingdom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Euchrenone B1 can be synthesized through various synthetic routes. One common method involves the isolation of prenylisoflavones from the roots of Euchresta japonica using spectroscopic methods and chemical evidence . The specific reaction conditions for the synthesis of this compound typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Euchrenone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified isoflavones with enhanced biological activities or altered chemical properties.
Applications De Recherche Scientifique
Euchrenone B1 has a wide range of scientific research applications, including but not limited to:
Comparaison Avec Des Composés Similaires
Euchrenone B1 is unique among prenylated isoflavones due to its specific structure and properties. Similar compounds include Euchrenone B2 and Euchrenone B3, which are also isolated from the roots of Euchresta japonica . These compounds share similar chemical structures but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-21-15-20(11-14-25(21)31)24-16-35-30-23(13-9-19(5)6)27(32)22(12-8-18(3)4)28(33)26(30)29(24)34/h7-9,11,14-16,31-33H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANFZMBHZDAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)
![7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089202.png)

![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)





